molecular formula C13H27N3 B262054 N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine

N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine

Cat. No. B262054
M. Wt: 225.37 g/mol
InChI Key: DOSJPSVTAXCTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine, also known as CXME or CYT387, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of scientific research, particularly in the areas of pharmacology and biochemistry.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been shown to have inhibitory effects on certain enzymes, such as Janus kinase (JAK), which play a role in the immune system and inflammation. N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The exact mechanism of action of N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine is not fully understood, but it is believed to work by inhibiting the activity of JAK enzymes. JAK enzymes play a role in the signaling pathways of cytokines and growth factors, which are involved in cell growth and differentiation. By inhibiting JAK activity, N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine may disrupt these signaling pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, such as interleukin-6 (IL-6), which are involved in inflammation and immune response. N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine has also been shown to inhibit the growth and proliferation of cancer cells, particularly in leukemia and myelofibrosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine has also been shown to have limitations in terms of its potency and selectivity, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine. One area of interest is the development of more potent and selective JAK inhibitors, which may have greater therapeutic potential for the treatment of cancer and autoimmune diseases. Another area of interest is the study of N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine's effects on other signaling pathways and enzymes, which may provide insights into its broader physiological effects and potential therapeutic applications. Additionally, further research is needed to understand the pharmacokinetics and toxicity of N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine, which will be important for its development as a potential drug candidate.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine involves the reaction of piperazine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine is typically around 50-60%.

properties

Product Name

N-(cyclohexylmethyl)-2-(piperazin-1-yl)ethanamine

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-piperazin-1-ylethanamine

InChI

InChI=1S/C13H27N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h13-15H,1-12H2

InChI Key

DOSJPSVTAXCTJO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNCCN2CCNCC2

Canonical SMILES

C1CCC(CC1)CNCCN2CCNCC2

Origin of Product

United States

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